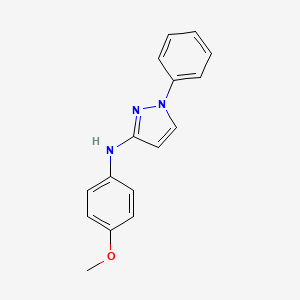

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

概要

準備方法

FPL-62064の合成には、特定の条件下で4-メトキシアニリンと1-フェニル-1H-ピラゾール-3-カルボン酸を反応させることが含まれます。 この反応は通常、触媒を必要とし、アミド形成と環化を含む一連の段階を経て進行します 。FPL-62064の工業的製造方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が含まれている可能性があります。

化学反応の分析

FPL-62064は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: FPL-62064は、特にピラゾール環で求核置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシドやエタノールなどの有機溶媒、ならびに炭素上のパラジウムなどの触媒が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Anti-inflammatory Properties

Research has indicated that compounds within the pyrazole class, including N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, exhibit significant anti-inflammatory effects. The compound has shown promise in inhibiting Kit protein kinases, which play a crucial role in various inflammatory pathways. This inhibition can be beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis, where inflammation is a primary concern .

Treatment of Skin Disorders

The compound has been explored for its efficacy in treating skin conditions such as hyperpigmentation and mastocytosis. Its application in cosmetic formulations aims at skin lightening and addressing pigmentation issues. The mechanisms involve the modulation of cellular pathways that regulate melanin production, thereby offering a therapeutic approach to skin discoloration and related disorders .

Antimicrobial Activity

This compound has also been associated with antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity positions the compound as a candidate for further development in antimicrobial therapies .

Synthetic Pathways and Characterization

The synthesis of this compound typically involves the reductive amination of appropriate precursors. The characterization of this compound is achieved through various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and mass spectrometry, confirming its molecular structure and purity .

| Method | Details |

|---|---|

| Synthesis Route | Direct reductive amination using NaBH4/I2 as a reducing agent |

| Characterization | Confirmed via IR, 1H NMR, 13C NMR, and mass spectral data |

| Biological Testing | Evaluated for anti-inflammatory, antimicrobial, and anticancer activities |

Inhibition of Kit Protein Kinase

A notable study demonstrated the effectiveness of this compound in inhibiting Kit protein kinase activity. This inhibition was linked to reduced inflammatory responses in animal models of arthritis .

Cosmetic Applications

In clinical trials focused on dermatological applications, formulations containing this compound showed significant improvement in skin tone uniformity among participants suffering from hyperpigmentation .

Antimicrobial Efficacy

Research highlighted the compound's ability to combat resistant strains of bacteria, suggesting its potential utility in developing new antimicrobial agents. Laboratory tests indicated effective inhibition zones against tested pathogens .

作用機序

FPL-62064は、プロスタグランジン合成酵素と5-リポキシゲナーゼの活性を阻害することでその効果を発揮します。これらの酵素は、炎症に重要な役割を果たすシグナル分子であるエイコサノイドの生合成に関与しています。 これらの酵素を阻害することにより、FPL-62064は炎症性エイコサノイドの産生を減らし、抗炎症効果を発揮します .

類似の化合物との比較

FPL-62064は、プロスタグランジン合成酵素と5-リポキシゲナーゼの二重阻害においてユニークです。類似の化合物には以下が含まれます。

ジルートン: 選択的5-リポキシゲナーゼ阻害剤。

インドメタシン: シクロオキシゲナーゼの非選択的阻害剤。

アスピリン: 別のシクロオキシゲナーゼの非選択的阻害剤。

これらの化合物と比較して、FPL-62064はプロスタグランジン合成酵素と5-リポキシゲナーゼの両方を標的にするという利点を提供し、より包括的な抗炎症効果をもたらす可能性があります .

類似化合物との比較

FPL-62064 is unique in its dual inhibition of prostaglandin synthetase and 5-lipoxygenase. Similar compounds include:

Zileuton: A selective 5-lipoxygenase inhibitor.

Indomethacin: A non-selective inhibitor of cyclooxygenase.

Aspirin: Another non-selective cyclooxygenase inhibitor.

Compared to these compounds, FPL-62064 offers the advantage of targeting both prostaglandin synthetase and 5-lipoxygenase, which may result in more comprehensive anti-inflammatory effects .

生物活性

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a 4-methoxyphenyl group and a phenyl group. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that compounds within the pyrazole class exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : this compound has been shown to inhibit Kit protein kinases, which are involved in several signaling pathways related to cancer and inflammation .

- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating the cytotoxicity of various pyrazole derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent activity .

- Anti-inflammatory Mechanism : Another study highlighted the compound's ability to inhibit the release of TNF-α in LPS-stimulated macrophages, suggesting its potential for treating inflammatory conditions such as rheumatoid arthritis .

- Inhibition of Kinases : The compound was found to selectively inhibit Kit protein kinases, which are implicated in certain malignancies and inflammatory disorders. This inhibition was linked to reduced tumor growth in xenograft models .

特性

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLGNFJHVJIZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145670 | |

| Record name | Fpl 62064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103141-09-9 | |

| Record name | Fpl 62064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fpl 62064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of FPL-62064?

A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.

Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?

A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。